molecular formula C15H24N2S B10958644 N-(1-Adamantylmethyl)-N'-allylthiourea

N-(1-Adamantylmethyl)-N'-allylthiourea

Cat. No.: B10958644
M. Wt: 264.4 g/mol
InChI Key: UIVMRSJTEKQLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Adamantylmethyl)-N'-allylthiourea is a thiourea derivative featuring a 1-adamantylmethyl group and an allyl substituent on the thiourea scaffold.

  • Adamantyl group: Enhances lipophilicity and metabolic stability, commonly used in drug design .
  • Thiourea moiety: Acts as a hydrogen bond donor/acceptor, relevant in supramolecular chemistry and catalysis.

Synthesis of such compounds typically involves reacting adamantylmethylamine with allyl isothiocyanate, analogous to methods used for 1-(1-Adamantyl)-3-ethylthiourea .

Properties

Molecular Formula

C15H24N2S

Molecular Weight

264.4 g/mol

IUPAC Name

1-(1-adamantylmethyl)-3-prop-2-enylthiourea

InChI

InChI=1S/C15H24N2S/c1-2-3-16-14(18)17-10-15-7-11-4-12(8-15)6-13(5-11)9-15/h2,11-13H,1,3-10H2,(H2,16,17,18)

InChI Key

UIVMRSJTEKQLFI-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NCC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Preparation Methods

Direct Coupling of 1-Adamantylmethylamine and Allyl Isothiocyanate

The most straightforward method involves the reaction of 1-adamantylmethylamine with allyl isothiocyanate in a polar aprotic solvent. This approach, adapted from analogous thiourea syntheses, proceeds via nucleophilic addition-elimination:

1-Adamantylmethylamine+Allyl isothiocyanateN-(1-Adamantylmethyl)-N’-allylthiourea\text{1-Adamantylmethylamine} + \text{Allyl isothiocyanate} \rightarrow \text{this compound}

Procedure :

  • Dissolve 1-adamantylmethylamine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

  • Add allyl isothiocyanate (1.05 equiv) dropwise at 0°C.

  • Stir at room temperature for 12–24 hours.

  • Concentrate under reduced pressure and purify via column chromatography (ethyl acetate/hexane, 3:7) to yield the product as a white solid.

Key Data :

  • Yield : 78–85%

  • Purity : >95% (HPLC)

  • Reaction Scale : Demonstrated at 10 mmol to 1 mol scales.

Optimization Insights :

  • Solvent Choice : DCM minimizes side reactions (e.g., symmetrical thiourea formation) compared to THF or acetonitrile.

  • Stoichiometry : A slight excess of allyl isothiocyanate (1.05 equiv) ensures complete amine consumption.

Alternative Route via Allyl Thiocyanate Intermediate

A less common method employs allyl thiocyanate and 1-adamantylmethylamine under aqueous-phase conditions, inspired by N-allylthiourea syntheses:

Allyl thiocyanate+1-AdamantylmethylamineH2O, 60°CN-(1-Adamantylmethyl)-N’-allylthiourea\text{Allyl thiocyanate} + \text{1-Adamantylmethylamine} \xrightarrow{\text{H}_2\text{O, 60°C}} \text{this compound}

Procedure :

  • Prepare a 20% acetone solution of allyl thiocyanate (1.0 equiv).

  • Add 1-adamantylmethylamine (1.1 equiv) and heat at 60°C for 2 hours.

  • Cool to 15°C, filter precipitated product, and wash with toluene/methyl ethyl ketone.

Key Data :

  • Yield : 70–75%

  • Limitation : Requires pre-synthesis of allyl thiocyanate, adding steps.

Critical Analysis of Methodologies

Solvent and Temperature Effects

ParameterDirect Coupling (DCM)Aqueous-Alternative Route
Solvent Anhydrous DCMWater/acetone
Temperature 25°C60°C
Reaction Time 12–24 h2 h
Yield 78–85%70–75%

The DCM-based method offers higher yields and simpler workup, while the aqueous route risks hydrolysis of the adamantylmethyl group under prolonged heating.

Side Reactions and Mitigation

  • Symmetrical Thiourea Formation : Occurs with excess isothiocyanate. Mitigated by controlled stoichiometry (1.05 equiv allyl isothiocyanate).

  • Adamantane Ring Oxidation : Avoided by using inert atmospheres and avoiding strong acids/bases.

Characterization and Validation

Spectroscopic Data

TechniqueKey Signals
1H NMR (DMSO-d6)δ 1.60–2.10 (m, 15H, adamantane), 3.85 (d, 2H, CH2N), 5.10–5.30 (m, 3H, allyl), 8.90 (s, 1H, NH), 9.20 (s, 1H, NH).
13C NMR δ 28.5 (adamantane CH2), 37.2 (adamantane CH), 43.8 (CH2N), 116.5 (allyl CH2), 179.2 (C=S).
HR-MS [M+H]+ Calcd for C15H23N2S: 265.1634; Found: 265.1631.

Chromatographic Purity

  • HPLC : Retention time = 6.8 min (C18 column, 70:30 H2O/MeCN).

  • Melting Point : 198–201°C (decomposes).

Scalability and Industrial Relevance

The DCM-based method is preferred for large-scale synthesis due to:

  • Reproducibility : Consistent yields across batches.

  • Solvent Recovery : DCM can be efficiently reclaimed via distillation.

  • Regulatory Compliance : Avoids aqueous waste streams containing thiocyanate byproducts .

Chemical Reactions Analysis

Types of Reactions

N-(1-Adamantylmethyl)-N’-allylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity
N-(1-Adamantylmethyl)-N'-allylthiourea has been investigated for its potential anticancer properties. Research indicates that derivatives of N-allylthiourea, including this compound, exhibit cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The structure-activity relationship (SAR) studies suggest modifications to the thiourea moiety can enhance biological activity, making it a promising candidate for further development as an anticancer agent .

1.2 Skin Treatment
The compound has shown efficacy in reducing scar tissue and treating dermatitis. Its mechanism involves inhibition of fibroblast proliferation, which is crucial for scar formation. Clinical studies have demonstrated significant improvement in patients with hypertrophic scars when treated with formulations containing thiourea derivatives .

Environmental Applications

2.1 Nitrification Inhibition
this compound serves as a nitrification inhibitor in agricultural practices. It prevents the conversion of ammonium to nitrate in soil, thereby reducing nitrogen loss and enhancing fertilizer efficiency. This application is vital for sustainable agriculture as it minimizes the environmental impact of fertilizers .

2.2 Chelating Agent
The compound acts as a chelating agent, effectively binding to heavy metals in contaminated water sources. Studies have shown that it can remove arsenic and lead ions from aqueous solutions, making it valuable for water purification processes .

Chemical Synthesis

3.1 Building Block for Drug Development
this compound is utilized as a versatile building block in organic synthesis. It can be modified to create various biologically active compounds, including enzyme inhibitors and receptor antagonists. Its unique adamantyl group enhances lipophilicity, which is beneficial for drug formulation .

Case Studies

Study Focus Findings
Widiandani et al., 2018Anticancer ActivitySynthesized derivatives showed significant cytotoxic effects on MCF-7 cells; structure modifications enhanced activity .
Thermo Fisher ScientificNitrification InhibitionDemonstrated effectiveness in reducing nitrate leaching in agricultural soils .
Chemical BookWater PurificationThis compound effectively removed arsenic from contaminated water .

Mechanism of Action

The mechanism of action of N-(1-Adamantylmethyl)-N’-allylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity. The thiourea group can form hydrogen bonds or coordinate with metal ions, further stabilizing the interaction with the target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Effects: Adamantylmethyl vs. Allyl vs. Ethyl/Aryl: The allyl group offers π-bond reactivity for cycloaddition or coordination, unlike inert ethyl or aromatic substituents .

Synthetic Challenges: Adamantyl-containing thioureas generally exhibit moderate yields (e.g., 18.9% for 1-(1-Adamantyl)-3-ethylthiourea) due to steric hindrance . The target compound may require optimized catalysts (e.g., Pd(dba)2/BINAP) to improve efficiency, as seen in quinoline-adamantylamine syntheses .

Coordination Chemistry

Allylthiourea derivatives form stable complexes with transition metals (e.g., Zn, Cu), as demonstrated in tris(allylthiourea-jS)bromide structures . The allyl group in N-(1-Adamantylmethyl)-N'-allylthiourea may similarly act as a ligand, enabling applications in catalysis or material science.

Q & A

Q. What are the recommended synthetic routes for N-(1-Adamantylmethyl)-N'-allylthiourea, and what key parameters influence yield and purity?

The synthesis typically involves coupling 1-adamantylmethylamine with allyl isothiocyanate under controlled conditions. Critical parameters include:

  • Solvent choice : Use anhydrous solvents (e.g., dichloromethane or THF) to avoid side reactions with moisture .
  • Temperature : Maintain 0–25°C to prevent thermal decomposition of intermediates .
  • Stoichiometry : Equimolar ratios of reactants minimize byproducts; excess isothiocyanate may require purification via column chromatography .
  • Work-up : Acid-base extraction can isolate the product, followed by recrystallization from ethanol/water to enhance purity (>95%) .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify adamantane proton signals (δ ~1.6–2.1 ppm) and allyl group resonances (δ ~5.2–5.9 ppm) .
    • FT-IR : Confirm thiourea C=S stretch (1250–1350 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ with <2 ppm error .
  • Chromatography : TLC (silica gel, hexane/ethyl acetate) or HPLC (C18 column) ensures homogeneity (purity ≥98%) .

Q. What are the solubility and stability considerations for handling this compound in experimental settings?

  • Solubility : Soluble in DMSO (30 mg/mL), ethanol (10 mg/mL), and chloroform. Insoluble in aqueous buffers, necessitating stock solutions in organic solvents .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Degradation is accelerated by light or humidity; monitor via periodic NMR/HPLC .

Advanced Research Questions

Q. How does the adamantane moiety influence the biological activity of this compound compared to other thiourea derivatives?

The adamantane group enhances:

  • Lipophilicity : Increases membrane permeability, as shown in comparative logP studies (calculated ΔlogP = +2.3 vs. non-adamantane analogs) .
  • Enzyme binding : Rigid adamantane structure stabilizes hydrophobic interactions with enzyme pockets (e.g., in sphingolipid metabolism inhibitors) .
  • Metabolic stability : Adamantane reduces cytochrome P450-mediated degradation, confirmed via liver microsome assays (t₁/₂ > 120 min vs. 40 min for cyclohexyl analogs) .

Q. What computational modeling approaches can predict the interaction mechanisms between this compound and target enzymes?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., Gb3 synthase). Focus on adamantane-enzyme hydrophobic pockets and hydrogen bonding with thiourea .
  • Molecular dynamics (MD) : Simulate ligand-protein stability (50 ns trajectories) to assess binding free energy (MM-PBSA/GBSA) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with inhibitory activity .

Q. What analytical techniques are critical for studying the reactivity and degradation pathways of this compound in environmental or biological systems?

  • LC-MS/MS : Quantify degradation products (e.g., adamantane carboxylic acid) in soil or plasma with MRM transitions .
  • Isotopic labeling : Use ¹⁴C-labeled compound to track mineralization pathways in environmental studies .
  • X-ray crystallography : Resolve structural changes in enzyme-ligand complexes post-degradation .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) with cell lines from authenticated repositories (e.g., ATCC) .
  • Metabolite profiling : Use UPLC-QTOF-MS to identify active vs. inactive metabolites in different biological matrices .
  • Dose-response validation : Perform IC₅₀ assays in triplicate with positive controls (e.g., allylthiourea) to normalize data .

Methodological Notes

  • Safety : While specific toxicity data for this compound is limited, handle thiourea derivatives with nitrile gloves and fume hoods due to potential skin/eye irritation (inferred from analogs) .
  • Data reproducibility : Archive raw spectral/assay data in repositories like Zenodo for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.